(6-(Trifluoromethyl)piperidin-2-yl)methanol
Description
(6-(Trifluoromethyl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position of the piperidine ring.
Properties
IUPAC Name |
[6-(trifluoromethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGOKLWMVVZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)piperidin-2-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the piperidine ring. One common method involves the reaction of 2-piperidone with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(6-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antischistosomal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(6-(Trifluoromethyl)pyrazin-2-yl)methanol: Similar structure but with a pyrazine ring instead of a piperidine ring.
(6-(Hydroxymethyl)piperidin-2-yl)methanol: Similar structure but without the trifluoromethyl group.
Uniqueness
(6-(Trifluoromethyl)piperidin-2-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(6-(Trifluoromethyl)piperidin-2-yl)methanol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Chemical Structure and Properties
- Molecular Formula : C₇H₈F₃N
- Molecular Weight : 165.14 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a trifluoromethyl group, which significantly influences its biological properties.
Biological Activities
The compound exhibits several notable biological activities, which can be categorized as follows:
1. Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Effects
Studies suggest that this compound may reduce inflammation through the inhibition of specific pathways involved in the inflammatory response. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes, including prolyl hydroxylases, which are involved in hypoxia-inducible factor (HIF) regulation. Such inhibition could lead to increased levels of HIF-1α, promoting cellular responses to hypoxia.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity.
- Receptor Modulation : It may also modulate receptor activity related to angiogenesis and cellular proliferation, influencing processes like tumor growth and vascular development.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Reduced markers of inflammation in vitro | |
| Enzyme Inhibition | Inhibits prolyl hydroxylases affecting HIF levels |
Case Study 1: Anti-inflammatory Potential
A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly decreased inflammatory cytokine levels in a murine model of arthritis. The results indicated a reduction in joint swelling and histological signs of inflammation, suggesting therapeutic potential for chronic inflammatory conditions.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, highlighting its potential as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
